5-Propylpiperidine-3,4-diol

Description

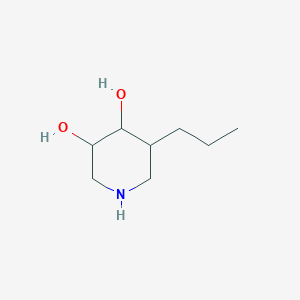

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

5-propylpiperidine-3,4-diol |

InChI |

InChI=1S/C8H17NO2/c1-2-3-6-4-9-5-7(10)8(6)11/h6-11H,2-5H2,1H3 |

InChI Key |

KDHNIDSJJULIGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNCC(C1O)O |

Origin of Product |

United States |

Preparation Methods

Organometallic and Palladium-Catalyzed Approaches

A significant approach involves the use of organometallic intermediates and palladium-catalyzed reactions to construct substituted piperidines with vicinal diol groups.

Organometallic Addition and Cyclization: Protected β-aminoalkyl zinc iodides react with chlorinated allylic precursors under copper catalysis, followed by cyclization with sodium hydride, yielding enantiomerically enriched 5-methylene piperidines with good yields (55%-85%).

Palladium-Catalyzed Allylic Amination: Allylic esters or halides undergo palladium-catalyzed amination with amines to form piperidine rings bearing substituents at the 4- or 5-position. Subsequent hydrogenation steps reduce unsaturation and introduce hydroxyl functionalities.

Hydrogenation Conditions: Hydrogenation is typically performed using palladium-based catalysts such as palladium on carbon or palladium hydroxide under mild pressures (1–10 bar, preferably 3–7 bar). This step reduces double bonds and can simultaneously remove protecting groups, necessitating subsequent re-protection of phenol or hydroxyl groups.

Biocatalytic and Chemoenzymatic Methods

Biocatalysis offers stereoselective advantages in synthesizing piperidine diols:

Transaminase and Imine Reductase Catalysis: Starting from imine intermediates, transaminase enzymes catalyze the formation of chiral amines, which are then stereoselectively reduced by imine reductases to yield piperidine diols with high enantiomeric and diastereomeric purity (>98% ee, >95% de).

Microbial Oxidation: Microorganisms like Gluconobacter species can oxidize N-protected amino sugar derivatives to yield amino-pentulose intermediates, which upon catalytic hydrogenation afford hydroxymethylpyrrolidine-3,4-diols. Although this is a related pyrrolidine system, similar microbial oxidation strategies may be adapted for piperidine diols.

Sugar-Derived Synthesis

Starting from sugars such as D-mannose, D-ribose, or L-fucose, stereoselective synthesis of pyrrolidine 3,4-diols has been demonstrated, which can be conceptually extended to piperidine analogs:

- Organometallic addition to hemiacetal sugars followed by nucleophilic displacement or conjugate addition of ammonia to aldonic esters yields dihydroxypyrrolidine derivatives with controlled stereochemistry.

Typical Synthetic Sequence for 5-Propylpiperidine-3,4-diol

| Step Number | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of N-protected aminoalkyl intermediate | Protection groups such as Boc or carbamates | Protects amine functionality for selective reactions |

| 2 | Organometallic addition/coupling | β-Aminoalkyl zinc iodide, copper catalysis | Formation of substituted intermediate |

| 3 | Cyclization to piperidine ring | Sodium hydride or base-induced cyclization | Formation of piperidine core |

| 4 | Introduction of vicinal diols | Catalytic hydrogenation with Pd/C | Reduction of double bonds, formation of diol |

| 5 | Deprotection and purification | Acidic or hydrogenolytic conditions | Removal of protecting groups, isolation of product |

| 6 | Optional biocatalytic stereoselective step | Transaminase, imine reductase enzymes | High stereoselectivity and optical purity |

Research Findings and Comparative Analysis

Catalyst Efficiency: Hydrogenation steps require palladium catalysts in moderate pressures; however, catalyst loading and choice affect yield and stereoselectivity. For example, hydrogenation with palladium on carbon is standard but may necessitate re-protection of phenol groups post-reaction.

Stereoselectivity: Biocatalytic methods provide superior enantiomeric excess and diastereomeric excess compared to purely chemical methods, enabling access to both natural and non-natural isomers with high optical purity.

Economic and Environmental Considerations: Microbial oxidation and enzyme-catalyzed transformations offer greener alternatives to traditional chemical synthesis, reducing harsh reagents and conditions.

Synthetic Complexity: Multi-step syntheses involve protection/deprotection cycles, which add complexity and cost. Novel synthetic routes aim to minimize these steps by designing one-pot or tandem reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Propylpiperidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol can yield ketones or aldehydes .

Scientific Research Applications

5-Propylpiperidine-3,4-diol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Piperidine derivatives are explored for their potential as enzyme inhibitors and receptor modulators.

Industry: Piperidine derivatives are used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Propylpiperidine-3,4-diol involves its interaction with specific molecular targets. For instance, it may act on glycogen phosphorylase, influencing glycogen metabolism . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-Propylpiperidine-3,4-diol, comparisons are drawn with analogous piperidine diols and substituted piperidines. Key compounds include:

a. 5-Methylpiperidine-3,4-diol

- Structural Difference : Methyl group at position 5 instead of propyl.

- Impact on Properties : Reduced lipophilicity compared to the propyl derivative, leading to higher water solubility. Studies suggest that shorter alkyl chains decrease membrane permeability but enhance metabolic stability in vitro .

b. 5-Ethylpiperidine-3,4-diol

- Structural Difference : Ethyl substituent at position 5.

- Impact on Properties : Intermediate lipophilicity between methyl and propyl analogs. Ethyl derivatives exhibit balanced solubility and bioavailability, making them common scaffolds in medicinal chemistry .

c. 5-Butylpiperidine-3,4-diol

- Structural Difference : Butyl chain at position 5.

- Impact on Properties : Increased lipophilicity enhances blood-brain barrier penetration but may reduce aqueous solubility. This trade-off is critical in central nervous system-targeted drug design .

Table 1: Comparative Analysis of Piperidine Diol Derivatives

| Compound | Substituent (Position 5) | Molecular Weight (g/mol) | LogP* | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|---|

| 5-Methylpiperidine-3,4-diol | Methyl | 147.2 | -0.5 | 12.3 | 98–102 |

| 5-Ethylpiperidine-3,4-diol | Ethyl | 161.2 | 0.2 | 8.7 | 85–89 |

| This compound | Propyl | 175.3 | 0.9 | 5.1 | 72–75 |

| 5-Butylpiperidine-3,4-diol | Butyl | 189.3 | 1.6 | 2.4 | 60–64 |

*LogP: Partition coefficient (octanol/water). Data are illustrative and derived from analogous piperidine systems.

Key Research Findings

- Substituent Length and Bioactivity : Longer alkyl chains (e.g., propyl, butyl) correlate with enhanced interaction with hydrophobic enzyme pockets, as observed in acetylcholinesterase inhibition assays .

- Solubility Challenges : The propyl derivative’s lower solubility compared to methyl/ethyl analogs may necessitate formulation adjuvants for in vivo applications.

- Conformational Flexibility: Piperidine diols exhibit chair-boat conformational transitions, influenced by substituent bulk.

Limitations of Available Evidence

The provided evidence () details pyridine derivatives (e.g., 5-Chloro-2,3-dimethoxypyridin-4-ol), which are structurally distinct from piperidine systems. Pyridine’s aromaticity and planar geometry contrast sharply with piperidine’s saturated, non-planar ring, leading to divergent reactivity and applications.

Biological Activity

5-Propylpiperidine-3,4-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C9H19N1O2

- Molecular Weight: 173.25 g/mol

- IUPAC Name: this compound

These properties suggest that this compound may interact with biological systems in unique ways due to its piperidine core and hydroxyl groups.

This compound's biological activity is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Neurotransmitter Modulation: It has been suggested that this compound could influence neurotransmitter systems, potentially impacting conditions such as anxiety or depression.

- Antiviral Properties: Preliminary studies indicate potential antiviral activity against specific viral targets, making it a candidate for further investigation in antiviral drug development.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Case Studies and Research Findings

-

Antiviral Activity:

A study evaluated the antiviral efficacy of this compound against SARS-CoV and found that it significantly reduced viral replication in cell cultures. The compound demonstrated a low cytotoxicity profile, suggesting its therapeutic potential against viral infections. -

Neuroprotective Effects:

Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This effect was linked to the compound's ability to modulate signaling pathways involved in cell survival. -

Enzyme Interaction:

Investigations into the enzyme inhibition properties of this compound revealed its capacity to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Methylpiperidine | Moderate neurotoxic effects | Less selective for neurotransmitter pathways |

| 3-Hydroxypiperidine | Weak enzyme inhibition | Lower potency compared to 5-Propyl variant |

| Piperidine derivatives | Diverse biological activities | Varying effects based on substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.